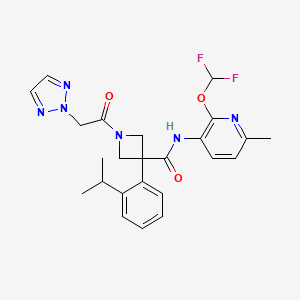

![molecular formula C19H18F6O3 B14798078 (1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)

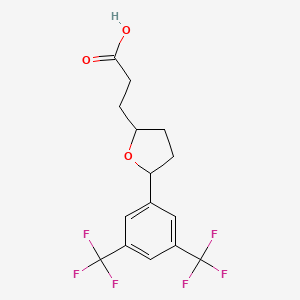

(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arteflene is a synthetic sesquiterpene peroxide, known for its potent antimalarial properties. It is a derivative of the natural compound yingzhaosu A, which is isolated from traditional Chinese herbal medicines . Arteflene has shown high efficacy in preclinical studies, with low acute toxicity and no mutagenic effects .

Preparation Methods

Arteflene is synthesized through a series of chemical reactions involving the formation of a novel ring system present in yingzhaosu A, specifically the 2,3-dioxabicyclo[3.3.1]nonane structure . The synthetic route involves the use of common reagents and conditions that ensure the stability of the peroxide ring. Industrial production methods focus on optimizing the yield and purity of arteflene, ensuring it is chemically stable against hydrolytic decomposition .

Chemical Reactions Analysis

Arteflene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The antimalarial activity of arteflene is attributed to iron (II)-mediated generation of carbon-centered radicals . Common reagents used in these reactions include iron (II) compounds, which facilitate the formation of an α,β-unsaturated ketone (enone) as a major product . The bioactivation of arteflene in vivo leads to the formation of 8-hydroxyarteflene and its glucuronide conjugate .

Scientific Research Applications

Arteflene has been extensively studied for its antimalarial properties. It has shown comparable efficacy to other antimalarial drugs like chloroquine in treating uncomplicated malaria . Additionally, arteflene’s stability and low toxicity make it a promising candidate for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of arteflene involves the bioactivation of its endoperoxide bond by heme, leading to the generation of reactive oxygen species and carbon-centered radicals . These reactive species alkylate parasite proteins, disrupting their function and ultimately leading to the death of the malaria parasite . The primary molecular targets of arteflene are believed to be heme and other iron-containing proteins within the parasite .

Comparison with Similar Compounds

Arteflene is structurally similar to other endoperoxide antimalarials, such as artemisinin and its derivatives . arteflene is unique in its stability against hydrolytic decomposition, which may result in improved pharmacokinetic properties . Other similar compounds include yingzhaosu A, qinghaosu (artemisinin), and various synthetic analogues designed to optimize antimalarial activity . Arteflene’s unique structure and stability make it a valuable addition to the arsenal of antimalarial drugs.

Properties

Molecular Formula |

C19H18F6O3 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

(4R)-4-[2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/t10?,13?,16?,17-/m0/s1 |

InChI Key |

LRTRTVPZZJAADL-BXLDHHCGSA-N |

Isomeric SMILES |

CC1C2CC(CC1=O)[C@](OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

![(2E)-3-phenyl-N-{[2-(phenylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide](/img/structure/B14798009.png)

![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)

![1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)

![2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B14798053.png)

![[4-[3-fluoro-4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B14798092.png)